molecular formula C10H17NO4 B2734233 2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid CAS No. 1283109-01-2

2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid

Cat. No.: B2734233
CAS No.: 1283109-01-2
M. Wt: 215.249
InChI Key: GLICYPKHJMOVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid is a piperidine-derived compound featuring an ethoxycarbonyl group at the 3-position of the piperidine ring and an acetic acid moiety linked to the nitrogen atom. Its molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol (approximated from analogous compounds in ).

Synthesis typically involves alkylation of piperidine derivatives with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) , followed by hydrolysis or functionalization steps.

Properties

IUPAC Name

2-(3-ethoxycarbonylpiperidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-15-10(14)8-4-3-5-11(6-8)7-9(12)13/h8H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLICYPKHJMOVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid typically involves the reaction of ethyl 3-piperidone-1-carboxylate with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the bromoacetic acid, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is heated to reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features enable it to modulate biological activities, making it a candidate for drug development.

Research indicates that this compound may exhibit enzyme inhibition and receptor binding properties. It has been studied for its potential therapeutic effects, particularly in:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Compounds similar to this compound have shown promising DPP-IV inhibitory activity with IC50 values in the low micromolar range (e.g., 0.01 μM), indicating potential applications in managing type 2 diabetes through glucose regulation .
  • Receptor Binding Studies : The compound's interaction with specific receptors has been explored, demonstrating its ability to modulate various signaling pathways.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of specialty chemicals and materials. Its derivatives can be tailored for specific applications in agrochemicals and other industrial sectors.

Case Study 1: Dipeptidyl Peptidase IV Inhibition

A study explored derivatives of this compound for their DPP-IV inhibitory activity. Results indicated significant efficacy in lowering blood glucose levels during oral glucose tolerance tests conducted on ICR mice without adverse effects on cardiac ion channels (hERG), suggesting a favorable safety profile .

Research investigating the biological activity of this compound revealed that its unique structure enhances lipophilicity and receptor binding capabilities. Preliminary studies indicated potential interactions with enzymes involved in metabolic processes, leading to therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[3-(ethoxycarbonyl)piperidin-1-yl]acetic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference ID
This compound C₁₀H₁₇NO₄ 215.25 Ethoxycarbonyl, carboxylic acid Potential enzyme inhibition (hypothetical) -
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid C₁₀H₁₇NO₄ 215.25 Ethoxycarbonyl (4-position), carboxylic acid Synthetic intermediate
2-(N-piperidyl)acetic acid hydrazide (MAI) C₇H₁₅N₃O 157.21 Piperidine, hydrazide Antimicrobial, spasmolytic activity
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid C₈H₁₅NO₃ 173.21 Hydroxymethyl, carboxylic acid Not reported
2-((3-(Ethoxycarbonyl)-thiophen-2-yl)amino)acetic acid C₂₀H₂₄O₄NS 374.14 Ethoxycarbonyl, thiophene, carboxylic acid Ribonuclease modulation

Structural and Functional Analysis

  • Positional Isomerism : The placement of the ethoxycarbonyl group on the piperidine ring (3- vs. 4-position) can alter steric and electronic properties. For example, [4-(ethoxycarbonyl)piperidin-1-yl]acetic acid may exhibit distinct conformational flexibility compared to the 3-substituted analog, influencing receptor binding .
  • Hydrazide vs. Carboxylic Acid : Replacement of the carboxylic acid with a hydrazide group (as in MAI) reduces molecular weight and enhances antimicrobial activity, likely due to improved membrane permeability .

Physicochemical Properties

  • Thermal Stability : MAI exhibits a high melting point (white crystals, m.p. unreported), indicative of crystalline stability, while carboxylic acid analogs may form salts with improved solubility .

Biological Activity

2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its roles in enzyme inhibition, receptor binding, and other therapeutic applications. This article reviews the biological activity of this compound, highlighting key findings from various studies, case studies, and mechanisms of action.

Molecular Formula : C₁₁H₁₅N₁O₃
Molecular Weight : 219.25 g/mol
Structure : The compound features a piperidine ring with an ethoxycarbonyl group and a carboxylic acid moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound acts as a ligand that can modulate the activity of these targets, leading to various biological effects. Key interactions include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may have implications for conditions like cardiovascular diseases and cancer. For instance, it has been noted for its inhibitory effects on Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness similar to conventional antibiotics.

Anticancer Potential

The compound's structural characteristics suggest it may possess anticancer properties. Studies on related piperidine derivatives have demonstrated their ability to inhibit tumor growth by interfering with cellular signaling pathways .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the enzyme inhibition properties of the compound; found significant inhibition of Class I PI3K isoforms, suggesting potential use in cancer therapies .
Study 2 Evaluated antimicrobial efficacy against Gram-positive and Gram-negative bacteria; results indicated comparable effectiveness to existing antibiotics.
Study 3 Explored the receptor binding capabilities; identified interactions with G-protein coupled receptors that could influence cardiovascular health .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications in the piperidine ring or the ethoxycarbonyl group can significantly alter its pharmacological profile. For instance:

  • Altering Substituents : Changing the ethoxy group to other alkyl chains may enhance lipophilicity and improve membrane permeability.
  • Functional Group Variation : Introduction of different functional groups can affect receptor affinity and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.